
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the bromophenyl group, the thiol group, and the cyclopropyl group would all contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom on the phenyl ring could potentially be reactive in a substitution reaction. The thiol group might be involved in oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial and Antifungal Activities
The compound is studied primarily for its biological activities. Derivatives of 1,2,4-triazole, a category to which this compound belongs, have demonstrated significant antimicrobial and antifungal properties. For instance, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles were synthesized and their antimicrobial and antifungal activities were investigated. One particular compound, 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (IIi), showed the most potent antimicrobial and antifungal effects. The study suggested that the length of the carbon radical in the molecule influenced its antimicrobial efficacy, and substituting the decyl radical with another in the molecule reduced its antifungal activity (Safonov & Panasenko, 2022).
Pharmacological Screening and Prediction
The compound's derivatives are also considered for pharmacological applications. New derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols were synthesized and subjected to primary pharmacological screening. The high activity of these compounds was predicted based on the screening results, suggesting potential pharmacological applications (Khilkovets, 2021).
Veterinary Applications
In veterinary medicine, derivatives of this compound have been used in the formulation of medications. A mixture containing 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol was used to treat fungal diseases on the skin of animals. The study observed positive changes in the clinical status of animals treated with this preparation, suggesting its effectiveness in veterinary applications (Ohloblina, Bushuieva, & Parchenko, 2022).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to affect the pathways related to leishmaniasis and malaria .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
The efficacy of similar compounds has been evaluated in various environments, suggesting that environmental factors may play a role .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c12-8-3-1-7(2-4-8)10-13-14-11(16)15(10)9-5-6-9/h1-4,9H,5-6H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDURKFNAKPDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

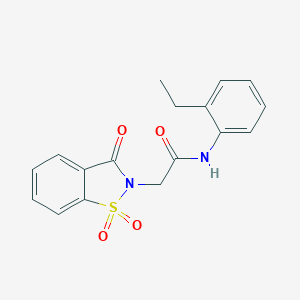
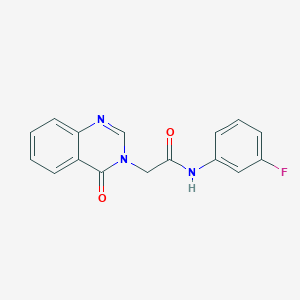
![2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B509943.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B509949.png)
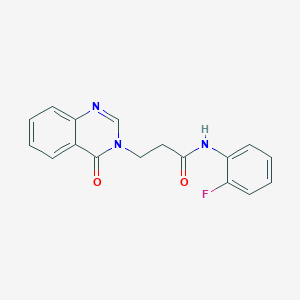
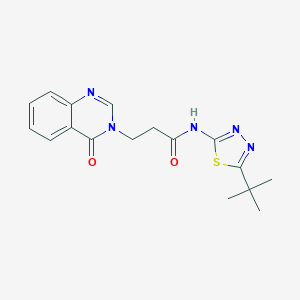
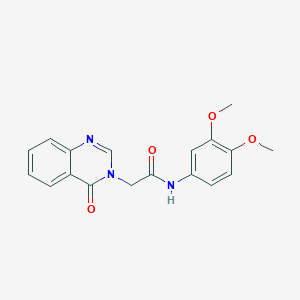
![3-(4-oxo-3(4H)-quinazolinyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B509963.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509967.png)
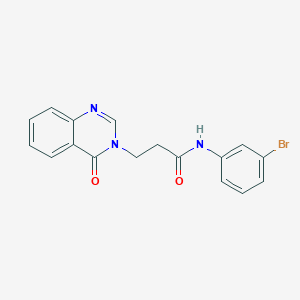
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B509979.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B509987.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B510012.png)
![N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B510025.png)